

## 4-Boc-2-Oxopiperazine: A Technical Guide for Drug Development Professionals

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An In-depth Technical Guide on the Synthesis, Characterization, and Application of **4-Boc-2-Oxopiperazine** (CAS No. 76003-29-7), a Key Building Block in Modern Medicinal Chemistry.

### Introduction

**4-Boc-2-oxopiperazine**, also known by its synonym tert-butyl 3-oxopiperazine-1-carboxylate, is a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, piperazinone core, combined with the versatile Boc-protecting group, makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The piperazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of **4-Boc-2-oxopiperazine**, including its chemical properties, detailed synthetic protocols, spectroscopic data, and its application in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

## **Chemical Structure and Properties**

The nomenclature of this compound can vary based on the numbering of the piperazine ring. Both "4-Boc-2-oxopiperazine" and "1-Boc-3-oxopiperazine" refer to the same chemical entity. For clarity, this guide will primarily use the name 4-Boc-2-oxopiperazine.

Table 1: Chemical Identifiers and Properties



Property	Value
CAS Number	76003-29-7[3][4][5]
Molecular Formula	C9H16N2O3[3][5]
Molecular Weight	200.23 g/mol [3][5]
IUPAC Name	tert-butyl 3-oxopiperazine-1-carboxylate[6]
Synonyms	1-Boc-3-oxopiperazine, N-Boc-3-oxopiperazine, 1-(tert-Butoxycarbonyl)-3-oxopiperazine[5]
SMILES	CC(C)(C)OC(=0)N1CCNC(=0)C1[6]
InChlKey	FCMLWBBLOASUSO-UHFFFAOYSA-N[5][6]

Table 2: Physicochemical Data

Property	Value	Source
Appearance	White to off-white crystalline powder	[5][6]
Melting Point	156-160 °C	[5]
Boiling Point	359.1 °C (at 760 mmHg)	[5]
Density	1.1 g/cm <sup>3</sup>	[5]
LogP	0.3533 (Predicted)	[3]
Topological Polar Surface Area (TPSA)	58.64 Ų (Predicted)	[3]

## **Spectroscopic Characterization**

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-Boc-2-oxopiperazine**. Below is a summary of its key spectral data.

Table 3: Spectroscopic Data



Technique	Data
¹H NMR (300 MHz, CDCl₃)	δ (ppm): 6.41 (br s, 1H, -NH), 4.10 (s, 2H, -N-CH <sub>2</sub> -C=O), 3.64 (t, J = 5 Hz, 2H, -BocN-CH <sub>2</sub> -), 3.35-3.44 (m, 2H, -CH <sub>2</sub> -NH-), 1.48 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )[5]
<sup>13</sup> C NMR (Predicted)	δ (ppm): ~168-172 (Amide C=O), ~155 (Carbamate C=O), ~80 (Quaternary Boc C), ~40-50 (Piperazine CH <sub>2</sub> groups), ~28 (Boc CH <sub>3</sub> )
Mass Spectrometry (Predicted)	Adducts [M+H]+, [M+Na]+, [M+NH4]+ with m/z values of 201.12, 223.11, and 218.15 respectively.[6]
Infrared (IR) (Predicted)	Characteristic peaks expected around 3200-3400 cm <sup>-1</sup> (N-H stretch), ~1700 cm <sup>-1</sup> (Boc C=O stretch), and ~1650 cm <sup>-1</sup> (Amide C=O stretch).

# Experimental Protocols: Synthesis of 4-Boc-2-Oxopiperazine

The most common and straightforward synthesis involves the N-acylation of the commercially available piperazin-2-one with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

### **Protocol 1: Direct Boc-Protection**

This protocol is valued for its simplicity and high yield.

#### Materials:

- Piperazin-2-one
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM)
- Deionized water



Anhydrous sodium sulfate

#### Procedure:

- Dissolve piperazin-2-one (1.0 eq) in dichloromethane (approx. 0.2 M).
- To this solution, add di-tert-butyl dicarbonate (1.1 eq).
- Stir the reaction mixture at room temperature for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
  is fully consumed.
- Upon completion, dilute the reaction mixture with additional dichloromethane.
- Wash the organic layer with deionized water to remove any water-soluble impurities.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield 4-Boc-2-oxopiperazine as a white solid. The product is often obtained in quantitative yield and high purity.[5]

## **Protocol 2: Base-Catalyzed Boc-Protection**

This method utilizes a base catalyst, which can be beneficial in specific laboratory settings.

#### Materials:

- Piperazin-2-one
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)

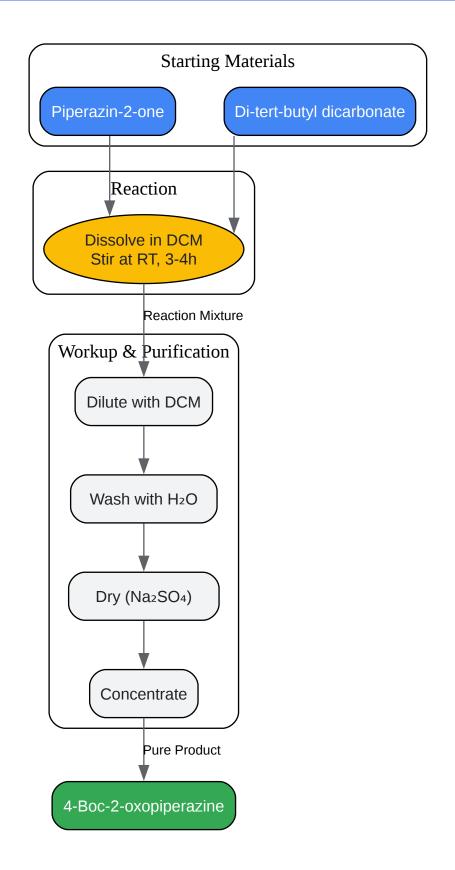


- 5% Citric acid solution
- Saturated sodium bicarbonate solution
- Brine

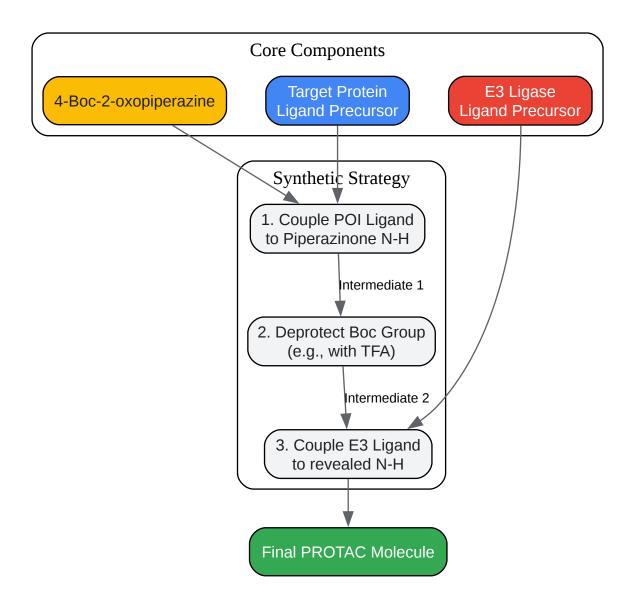
#### Procedure:

- In a flask under an ice-water bath, dissolve piperazin-2-one (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP in dichloromethane.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled mixture.
- Stir the reaction for 1 hour in the ice-water bath, then allow it to warm to room temperature and stir for an additional 4-5 hours.
- Dilute the mixture with dichloromethane.
- Sequentially wash the organic layer with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[7]









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